Methyl 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10BrFO3 This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 3-(2-bromo-6-fluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(2-aminophenyl)-2-hydroxypropanoate or 3-(2-thiophenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 3-(2-bromo-6-chlorophenyl)-2-hydroxypropanoate
- Methyl 3-(2-bromo-6-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(2-bromo-6-iodophenyl)-2-hydroxypropanoate
Comparison: Methyl 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C10H10BrFO3 |
---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9,13H,5H2,1H3 |
InChI Key |
SWTDNYJQBJUTMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC=C1Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.